molecular formula C15H15ClN4O2 B8282716 Methyl 6-chloro-4-(6-cyclobutylpyridin-2-ylamino)pyridazine-3-carboxylate

Methyl 6-chloro-4-(6-cyclobutylpyridin-2-ylamino)pyridazine-3-carboxylate

Cat. No.: B8282716
M. Wt: 318.76 g/mol
InChI Key: OUUSLYYMPXIFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-4-(6-cyclobutylpyridin-2-ylamino)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C15H15ClN4O2 and its molecular weight is 318.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15ClN4O2

Molecular Weight

318.76 g/mol

IUPAC Name

methyl 6-chloro-4-[(6-cyclobutylpyridin-2-yl)amino]pyridazine-3-carboxylate

InChI

InChI=1S/C15H15ClN4O2/c1-22-15(21)14-11(8-12(16)19-20-14)18-13-7-3-6-10(17-13)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H,17,18,19)

InChI Key

OUUSLYYMPXIFOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C=C1NC2=CC=CC(=N2)C3CCC3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A heavy walled resealable tube was charged with methyl 4,6-dichloropyridazine-3-carboxylate (1.3 g, 6.28 mmol) and 6-cyclobutylpyridin-2-amine (931 mg, 6.28 mmol) in acetonitrile (6.00 mL). The tube was heated with stirring in an oil bath at 80° C. for 48 h. Solvent was evaporated under vacuum, the residue was dissolved in dichloromethane and then purified by flash chromatography (spherical silica 20-45 μM, 50 g, Versaflash Supelco) eluting with 0 to 10% over 20 min dichloromethane/acetone to give methyl 6-chloro-4-(6-cyclobutylpyridin-2-ylamino)pyridazine-3-carboxylate (350 mg, 17.5% yield) as a light yellow solid. 1H NMR (CHLOROFORM-d) δ: 10.62 (s, 1H), 9.49 (s, 1H), 7.59 (t, J=7.9 Hz, 1H), 6.85 (d, J=7.6 Hz, 1H), 6.73 (d, J=8.3 Hz, 1H), 4.10 (s, 3H), 3.67 (quin, J=8.6 Hz, 1H), 2.24-2.58 (m, 4H), 1.85-2.22 (m, 2H); LC-MS 319.0 [M+H]+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
931 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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